Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-
Description
Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)- (CAS: 53478-38-9) is a synthetic acridine derivative with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . Its structure comprises a methanesulfonanilide backbone linked to a 9-acridinylamino group substituted with an amino moiety at the 4-position. Key physicochemical properties include a density of 1.411 g/cm³, a boiling point of 555.2°C, and a calculated LogP of 5.08, indicating moderate lipophilicity . This compound has been studied extensively for its antitumor activity, particularly against leukemia L1210 models, where its acridine moiety is hypothesized to intercalate DNA and disrupt replication .
Properties
CAS No. |
61417-07-0 |
|---|---|
Molecular Formula |
C20H18N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-[(4-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,21H2,1H3,(H,22,23) |
InChI Key |
MMXWNPLJMLKJJI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4'-((4-amino-9-acridinyl)amino)-methanesulfonanilide typically follows a multi-step approach involving:
- Functionalization of the acridine nucleus, especially at the 9-position.
- Introduction of the amino substituent at the 4-position of the acridine ring.
- Coupling of the acridinylamino intermediate with methanesulfonanilide derivatives.
The key synthetic challenge lies in achieving selective substitution on the acridine ring and efficient coupling with the sulfonamide moiety without compromising yield or purity.
Preparation of the 9-Aminoacridine Intermediate
The acridine nucleus is commonly functionalized at the 9-position through nucleophilic aromatic substitution of 9-chloroacridine with amino-containing nucleophiles.
Method: Two-Step One-Pot Synthesis
- Step 1: React 9-chloroacridine with an alkoxide solution (e.g., sodium methoxide in methanol) under reflux for approximately 2.5 hours. This step forms a 9-alkoxy intermediate without isolating it.
- Step 2: Add the corresponding amino acid or amine derivative directly to the reaction mixture and continue refluxing for an additional 4 hours.
This method, adapted from Lyakhov et al., improves yields compared to direct reactions between amino acids and 9-chloroacridine under basic conditions by preventing transesterification and side reactions.
Coupling with Methanesulfonanilide
The coupling of the acridinylamino intermediate with the methanesulfonanilide moiety is typically achieved via nucleophilic substitution or amide bond formation:
- Nucleophilic Aromatic Substitution (SNAr): The amino group on the acridine derivative acts as a nucleophile to displace suitable leaving groups on the methanesulfonanilide aromatic ring.
- Reductive Amination: When aldehyde functionalities are present on the sulfonanilide precursor, reductive amination with 9-aminoacridine derivatives can be performed using reducing agents to form the desired C–N bond.
Protection and Selective Methylation of Amino Groups
In some synthetic routes, selective methylation or protection of amino groups is necessary to prevent side reactions:
- Sulfonamide Protection: The amino group on the aniline or acridine can be protected as o-nitrobenzenesulfonamide (o-NBS), which is removable under mild conditions using thiol and base.
- Selective N-Methylation: Employing guanidinium bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) with methyl p-nitrobenzenesulfonate allows site-selective N-methylation without affecting other sites.
These techniques ensure the integrity of the amino groups during complex synthetic sequences.
Purification and Characterization
After synthesis, purification is commonly performed via preparative thin-layer chromatography (TLC) using chloroform/methanol mixtures, followed by recrystallization from diethyl ether to yield yellow crystalline solids with high purity (typically >95%).
Characterization data include:
- Melting Points: Typically in the range of 166–232 °C depending on the derivative.
- Infrared Spectroscopy (IR): Characteristic sulfonamide and aromatic bands.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Molecular ion peaks consistent with calculated molecular weights confirm compound identity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 9-chloroacridine + sodium alkoxide (e.g., NaOMe in MeOH), reflux 2.5 h | Formation of 9-alkoxy intermediate |
| 2 | Amino acid/amine addition | Add amino acid or amine, reflux 4 h | Formation of 9-(amino)acridine derivatives |
| 3 | Coupling with methanesulfonanilide | Nucleophilic aromatic substitution or reductive amination | Formation of methanesulfonanilide linked compound |
| 4 | Protection/Methylation (optional) | o-NBS protection, MTBD base, methyl p-nitrobenzenesulfonate | Selective N-methylation of amino groups |
| 5 | Purification | Preparative TLC (chloroform/methanol), recrystallization | High purity crystalline product |
Research Findings and Yield Optimization
- The one-pot synthesis approach yields higher product amounts compared to direct amino acid substitution under basic conditions.
- Avoiding isolation of intermediates reduces decomposition and side reactions.
- Use of sodium alkoxide solutions tailored to the amino acid ester prevents transesterification, enhancing yield and purity.
- Selective N-methylation techniques improve functional group compatibility during peptide or complex molecule synthesis.
- Yields vary depending on amino acid side chains and reaction conditions, typically ranging from 14% to 41% for acridinylamino acid derivatives, with purity above 95%.
Chemical Reactions Analysis
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acridine moiety.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives.
Scientific Research Applications
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological macromolecules, such as DNA and proteins, making it a valuable tool in biochemical research.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme responsible for relieving torsional strain in DNA during replication and transcription . By inhibiting this enzyme, the compound prevents the proper replication of DNA, leading to cell death, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound belongs to a broader class of 9-acridinylamino methanesulfonanilides, which exhibit structural diversity primarily in substituents on the acridine ring and sulfonanilide moiety. Key analogs include:
Key Observations :
Pharmacological Activity and Toxicity
Antitumor Activity :
- The target compound demonstrated potent activity in L1210 leukemia models, with efficacy linked to its acridine-DNA intercalation and topoisomerase II inhibition .
- Chloro-substituted analogs (e.g., 2-chloro derivative) showed lower IC50 values (25 µmol/L) compared to the target compound (209 µmol/L), suggesting enhanced cytotoxicity .
- The 3-acetamido analog exhibited prolonged plasma half-life in preclinical models, attributed to reduced metabolic degradation .
HERG Channel Blockade :
- Unlike Class III methanesulfonanilide antiarrhythmics (e.g., dofetilide, MK-499), which block HERG channels with high affinity (IC50: 10–100 nM), the target compound’s acridine moiety likely redirects its pharmacological profile toward antitumor rather than cardiac applications .
Toxicity Profiles :
- All analogs emit toxic NOx and SOx fumes upon decomposition .
Structure-Activity Relationships (SAR)
- Base Strength: A study by Denny et al. (1979) found that protonation of the acridine amino group enhances DNA binding, correlating with antitumor potency .
- Substituent Position : Chloro groups at the 2-position (vs. 3-position) on the acridine ring improved cytotoxicity but increased off-target HERG binding risks .
- Lipophilicity : Higher LogP values (e.g., 5.08 for the target compound) correlate with improved cellular uptake but may exacerbate toxicity .
Comparative Analysis with Non-Acridine Methanesulfonanilides
Nimesulide (COX-2 Inhibitor)
Sotalol Derivatives (Beta-Blockers)
- Structure : Features a hydroxyethylamine group on the sulfonanilide (e.g., sotalol-d6, CAS: 1246820-85-8) .
- Activity : Beta-adrenergic blockade and Class III antiarrhythmic effects via HERG channel modulation .
- Key Difference : The absence of an acridine ring in sotalol derivatives limits DNA interaction, emphasizing cardiac over antitumor effects.
Biological Activity
Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound is a derivative of acridine, which is known for its antitumor activity. The presence of the methanesulfonanilide moiety enhances its solubility and bioavailability. The general structure can be summarized as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 301.36 g/mol
- IUPAC Name : Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-
In Vitro Studies
Several studies have evaluated the anticancer activity of this compound using various cancer cell lines. Notably:
-
Cell Lines Tested :
- K562 (chronic myelogenous leukemia)
- A549 (lung epithelial carcinoma)
- MRC5 (normal diploid lung fibroblasts)
-
Methodology :
- Cells were treated with varying concentrations of the compound for 72 hours.
- Viability was assessed using the MTT assay, which measures cellular metabolic activity.
- Results :
| Compound | IC50 (μM) K562 | IC50 (μM) A549 | Toxicity to MRC5 |
|---|---|---|---|
| Amsacrine | 15 | 18 | High |
| Methanesulfonanilide | <20 | <20 | Low |
The mechanisms underlying the anticancer effects of methanesulfonanilide derivatives involve several pathways:
- Cell Cycle Arrest : Studies indicated that certain derivatives cause G2/M phase accumulation in treated cells, suggesting interference with cell cycle progression.
- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells, characterized by increased sub-G1 phase populations in flow cytometry analyses .
Structure-Activity Relationship (SAR)
Research into the SAR of methanesulfonanilide derivatives has revealed that modifications to the acridine and sulfonamide moieties can significantly impact biological activity:
- Substituents Impacting Activity :
Case Studies
- Study on Antitumor Agents : A series of multiply substituted derivatives were synthesized and tested in L1210 leukemia models. The study found that certain structural modifications led to enhanced antitumor activity compared to unmodified analogs .
- Evaluation of Toxicity : Comparative studies indicated that while traditional agents like amsacrine exhibit dose-dependent toxicity, methanesulfonanilide derivatives demonstrated lower toxicity profiles in normal cell lines, making them attractive candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
